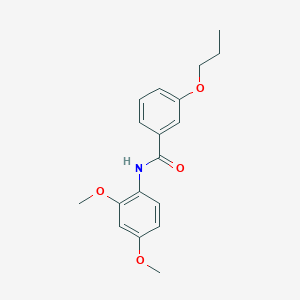
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide, also known as Dimebolin, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound was initially developed as an antihistamine drug but later found to have other beneficial effects.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have neuroprotective, anti-inflammatory, and anti-oxidant effects. These properties make N-(2,4-dimethoxyphenyl)-3-propoxybenzamide a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has also been shown to inhibit the activity of certain enzymes that are involved in the production of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to increase the levels of certain neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin. N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has also been shown to decrease the levels of amyloid beta protein in the brain, which is associated with Alzheimer's disease. Additionally, N-(2,4-dimethoxyphenyl)-3-propoxybenzamide has been found to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,4-dimethoxyphenyl)-3-propoxybenzamide in lab experiments is its relatively low toxicity. It has been shown to have a low risk of adverse effects in animal studies. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-3-propoxybenzamide is its limited solubility in water, which can make dosing and administration challenging.
Orientations Futures
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-3-propoxybenzamide. One area of interest is the potential use of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide and to identify potential drug targets for the treatment of neurodegenerative diseases. Finally, more studies are needed to determine the long-term safety and efficacy of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide in humans.
In conclusion, N-(2,4-dimethoxyphenyl)-3-propoxybenzamide is a chemical compound that has potential therapeutic properties for the treatment of neurodegenerative diseases. Its neuroprotective, anti-inflammatory, and anti-oxidant effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its long-term safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide involves the reaction between 2,4-dimethoxybenzoyl chloride and 3-propoxyaniline in the presence of a base catalyst. This reaction results in the formation of N-(2,4-dimethoxyphenyl)-3-propoxybenzamide as a white crystalline solid with a melting point of 104-106°C.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-10-23-15-7-5-6-13(11-15)18(20)19-16-9-8-14(21-2)12-17(16)22-3/h5-9,11-12H,4,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKQJJIRWCTCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-propoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4990127.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate](/img/structure/B4990144.png)
![2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4990154.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B4990161.png)
![N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4990169.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4990177.png)

![(4S*,4aS*,8aS*)-1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenyldecahydro-4-quinolinol](/img/structure/B4990188.png)
![4-[(1-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4990189.png)
![ethyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B4990201.png)
![11-(6,8-dichloro-4-oxo-4H-chromen-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4990210.png)
![2-(4-bromophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4990219.png)
![methyl 2-[(3-methyl-2-butenoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4990223.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B4990226.png)